Tezacitabine monohydrate
Tezacitabine monohydrate
Tezacitabine is a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Brand Name:
Vulcanchem
CAS No.:
171176-43-5
VCID:
VC0170994
InChI:
InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O
Molecular Formula:
C10H14FN3O5
Molecular Weight:
275.23 g/mol
Tezacitabine monohydrate
CAS No.: 171176-43-5
Main Products
VCID: VC0170994
Molecular Formula: C10H14FN3O5
Molecular Weight: 275.23 g/mol
CAS No. | 171176-43-5 |
---|---|
Product Name | Tezacitabine monohydrate |
Molecular Formula | C10H14FN3O5 |
Molecular Weight | 275.23 g/mol |
IUPAC Name | 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate |
Standard InChI | InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1 |
Standard InChIKey | XPYQFIISZQCINN-QVXDJYSKSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O.O |
SMILES | C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O |
Description | Tezacitabine is a synthetic pyrimidine nucleoside analogue with potential antineoplastic activity. Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. |
Synonyms | 2'-deoxy-2'-(fluoromethylene)cytidine MDL 101,731 MDL 101731 MDL-101,731 MDL-101731 tezacitabine |
PubChem Compound | 9925544 |
Last Modified | Dec 23 2021 |
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